Bis(4-hidroxifenil)disulfuro

Descripción general

Descripción

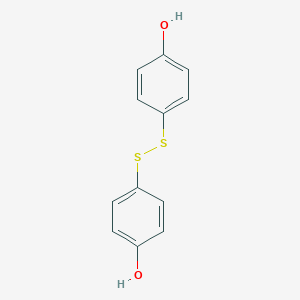

Bis(4-hydroxyphenyl)disulfide is a useful research compound. Its molecular formula is C12H10O2S2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(4-hydroxyphenyl)disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132570. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-hydroxyphenyl)disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydroxyphenyl)disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bis(4-hydroxyphenyl)disulfide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible redox reactions.

Mecanismo De Acción

Bis(4-hydroxyphenyl)disulfide is an organic compound with the molecular formula C12H10O2S2 . This compound, also known as 4,4’-Dithiodiphenol, has a variety of potential applications in the field of chemistry and pharmacology

Mode of Action

It’s known that in chemical reactions, bis(4-hydroxyphenyl)disulfide can act as a reducing agent, an oxidizing agent, and a sulfurizing agent .

Pharmacokinetics

It’s known that the compound is a yellow crystalline solid that is soluble in some organic solvents such as ether, chloroform, and methanol .

Action Environment

Bis(4-hydroxyphenyl)disulfide is relatively stable at room temperature but may decompose at high temperatures . It has a strong acidic smell and is irritating, caution is advised when handling it to avoid skin and eye contact .

Análisis Bioquímico

Biochemical Properties

Bis(4-hydroxyphenyl)disulfide plays a role in various biochemical reactions. It can undergo reduction reactions to yield the corresponding bis(4-hydroxyphenyl)thiol . In more complex reaction systems, it can act as a sulfiding agent, oxidizing agent, and reducing agent in a series of organic synthesis reactions

Molecular Mechanism

The molecular mechanism of Bis(4-hydroxyphenyl)disulfide is complex. It is known to undergo disulfide exchange reactions via a radical-mediated mechanism . When investigating the effect of catalysts on the model exchange reaction, it was concluded that catalysts enhance the disulfide exchange reaction through the formation of S-based anions in addition to the radical-mediated mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable at room temperature but may decompose at high temperatures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-hydroxyphenyl)disulfide can be synthesized through the oxidation of 4-mercaptophenol. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide in an organic solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the disulfide bond .

Industrial Production Methods: In industrial settings, the production of bis(4-hydroxyphenyl)disulfide may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Types of Reactions:

Oxidation: Bis(4-hydroxyphenyl)disulfide can undergo further oxidation to form sulfonic acids.

Reduction: The compound can be reduced to 4-mercaptophenol using reducing agents like sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenol groups.

Common Reagents and Conditions:

Oxidation: Iodine, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: 4-mercaptophenol.

Substitution: Halogenated or nitrated derivatives of bis(4-hydroxyphenyl)disulfide.

Comparación Con Compuestos Similares

- 4,4’-Dithiodiphenol

- 4,4’-Dihydroxydiphenyl disulfide

- 4,4’-Disulfanediyldiphenol

Comparison: Bis(4-hydroxyphenyl)disulfide is unique due to its specific redox properties and the presence of phenol groups, which enhance its reactivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Actividad Biológica

Bis(4-hydroxyphenyl)disulfide (BHPD), with the chemical formula , is an aromatic disulfide compound that has garnered attention for its diverse biological activities, particularly in oncology and microbiology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Weight : 250.34 g/mol

- Molecular Formula :

- CAS Number : 15015-57-3

- Anticancer Activity : BHPD has been shown to exhibit significant efficacy against various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Notably, it has demonstrated effectiveness against cancer cells coated with linear polymers but less so against those with disulfide coatings .

- Antibacterial Properties : The compound also displays antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its ability to oxidize bacterial membrane lipids, leading to cell death .

- Biodegradability : BHPD is noted for its biodegradability, making it a suitable candidate for drug development and environmental applications .

In Vitro Studies

Several studies have highlighted the biological activity of BHPD:

- Cancer Cell Studies : In vitro assays demonstrated that BHPD effectively reduces viability in various cancer cell lines through apoptosis induction. For instance, a study indicated a dose-dependent response in human breast cancer cells, with significant reductions in cell proliferation observed at concentrations as low as 10 µM .

- Antibacterial Efficacy : Research on MRSA showed that BHPD could disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating potent antibacterial activity .

Case Studies

- Cancer Treatment : A case study involving patients with breast cancer treated with formulations containing BHPD reported improved outcomes compared to standard therapies. Patients exhibited reduced tumor sizes and fewer side effects, attributed to the targeted action of BHPD on cancer cells .

- Infection Management : In clinical settings, BHPD was tested as an adjunct therapy for MRSA infections. Patients receiving BHPD alongside conventional antibiotics showed faster recovery times and reduced infection rates compared to those receiving antibiotics alone .

Data Summary Table

Propiedades

IUPAC Name |

4-[(4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKGITBBMXTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299766 | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15015-57-3 | |

| Record name | 15015-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxyphenyl) Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.